6-Bromo-2-methyl-3-nitroimidazo[1,2-a]pyridine
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Overview
Description
6-Bromo-2-methyl-3-nitroimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-methyl-3-nitroimidazo[1,2-a]pyridine typically involves the bromination of 2-methyl-3-nitroimidazo[1,2-a]pyridine. This can be achieved using bromine or bromotrimethylsilane under controlled conditions . The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent side reactions .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to higher efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2-methyl-3-nitroimidazo[1,2-a]pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride or potassium carbonate.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products
Substitution: 6-Amino-2-methyl-3-nitroimidazo[1,2-a]pyridine.
Reduction: 6-Bromo-2-methyl-3-aminoimidazo[1,2-a]pyridine.
Oxidation: 6-Bromo-2-carboxy-3-nitroimidazo[1,2-a]pyridine.
Scientific Research Applications
6-Bromo-2-methyl-3-nitroimidazo[1,2-a]pyridine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Bromo-2-methyl-3-nitroimidazo[1,2-a]pyridine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the protein FtsZ, which is essential for bacterial cell division . By binding to the Vitamin K3-binding region of FtsZ, it disrupts the formation of the Z-ring, leading to the arrest of cell division .
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-3-nitroimidazo[1,2-a]pyridine
- 2-Bromo-6-methylpyridine
- 6-Bromo-7-methyl-3-nitroimidazo[1,2-a]pyridine
Uniqueness
6-Bromo-2-methyl-3-nitroimidazo[1,2-a]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a bromine atom, a nitro group, and a methyl group on the imidazo[1,2-a]pyridine scaffold makes it a versatile intermediate in organic synthesis and a promising candidate in medicinal chemistry .
Properties
CAS No. |
62195-22-6 |
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Molecular Formula |
C8H6BrN3O2 |
Molecular Weight |
256.06 g/mol |
IUPAC Name |
6-bromo-2-methyl-3-nitroimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C8H6BrN3O2/c1-5-8(12(13)14)11-4-6(9)2-3-7(11)10-5/h2-4H,1H3 |
InChI Key |
CEIJZKUMJPCBSC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N2C=C(C=CC2=N1)Br)[N+](=O)[O-] |
Origin of Product |
United States |
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